molecular formula C12H18O6 B13505584 2-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)cyclopropane-1-carboxylic acid

2-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)cyclopropane-1-carboxylic acid

Cat. No.: B13505584
M. Wt: 258.27 g/mol
InChI Key: YALSZGNLRKWAAZ-UHFFFAOYSA-N
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Description

2-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that features tert-butoxycarbonyl and ethoxycarbonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in solvents like acetonitrile or tetrahydrofuran (THF) .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclopropanation reactions followed by protection and esterification steps. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups to alcohols or aldehydes.

    Substitution: Nucleophilic substitution reactions can replace the tert-butoxycarbonyl group with other functional groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

2-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets and pathways. The tert-butoxycarbonyl group can act as a protecting group for amines, preventing unwanted side reactions during synthesis . The ethoxycarbonyl group can participate in esterification and hydrolysis reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Uniqueness: 2-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)cyclopropane-1-carboxylic acid is unique due to the presence of both tert-butoxycarbonyl and ethoxycarbonyl groups, which provide distinct reactivity and protection capabilities. This makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C12H18O6

Molecular Weight

258.27 g/mol

IUPAC Name

2-ethoxycarbonyl-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H18O6/c1-5-17-10(15)7-6(9(13)14)8(7)11(16)18-12(2,3)4/h6-8H,5H2,1-4H3,(H,13,14)

InChI Key

YALSZGNLRKWAAZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(C1C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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